molecular formula C12H8F4N2OS B2705363 4-(2,3,4,5-Tetrafluorobenzoyl)thiomorpholine-3-carbonitrile CAS No. 2094418-54-7

4-(2,3,4,5-Tetrafluorobenzoyl)thiomorpholine-3-carbonitrile

Cat. No. B2705363
CAS RN: 2094418-54-7
M. Wt: 304.26
InChI Key: JXWASLHWXCILQN-UHFFFAOYSA-N
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Description

“2,3,4,5-Tetrafluorobenzoyl chloride” is a fluorinated organic compound that belongs to the class of benzoyl chlorides . It is a colorless liquid with a pungent smell and is mainly used as an intermediate in the synthesis of various pharmaceutical and pesticide compounds .


Synthesis Analysis

This compound has been used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate . It was also used in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .


Molecular Structure Analysis

The molecular formula of “2,3,4,5-Tetrafluorobenzoyl chloride” is HC6F4COCl . Its molecular weight is 212.53 .


Chemical Reactions Analysis

“2,3,4,5-Tetrafluorobenzoyl chloride” is an acylating agent that can react with a variety of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, or thioesters, respectively .


Physical And Chemical Properties Analysis

This compound is a clear colorless liquid . It has a density of 1.58 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.4787 (lit.) .

Safety and Hazards

This compound is classified as Eye Dam. 1 - Skin Corr. 1B according to GHS classification . It causes serious eye damage and severe skin burns . Proper safety measures and handling procedures must be followed when using this compound .

properties

IUPAC Name

4-(2,3,4,5-tetrafluorobenzoyl)thiomorpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2OS/c13-8-3-7(9(14)11(16)10(8)15)12(19)18-1-2-20-5-6(18)4-17/h3,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWASLHWXCILQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)C2=CC(=C(C(=C2F)F)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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